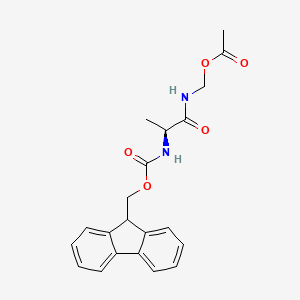
2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide is a chemical compound with the molecular formula C6H9N5O2S2 and a molecular weight of 247.298 g/mol . This compound belongs to the class of thiadiazines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide typically involves the formation of thiohydrazonate intermediates, which undergo cyclization reactions to yield the desired product . One common method involves the use of triethylamine as a base to facilitate the cyclization process .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been reported to inhibit the HCV RNA-dependent RNA polymerase (NS5B), which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antitubercular activity.
1,3,4-Thiadiazole: Exhibits antimicrobial properties and is used in the synthesis of various pharmaceuticals.
Imidazole-containing compounds: These compounds have diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
74051-77-7 |
|---|---|
Molekularformel |
C6H9N5O2S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
6-methylsulfanyl-1,1-dioxo-3,4-dihydro-2H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C6H9N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h9H,2H2,1H3,(H3,7,8,10,11) |
InChI-Schlüssel |
ICMWRGXSOBTPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C2C(=N1)NCNS2(=O)=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)

![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)


